molecular formula C8H4N2O3S2 B14687829 4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- CAS No. 31898-37-0

4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)-

Cat. No.: B14687829
CAS No.: 31898-37-0
M. Wt: 240.3 g/mol
InChI Key: NKUIGIUMTOAMIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- typically involves the reaction of 2-thiazolecarboxaldehyde with 5-nitro-2-thiophenecarboxaldehyde under specific conditions. The reaction is often catalyzed by agents such as DABCO (1,4-diazabicyclo[2.2.2]octane) and may involve solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- is unique due to the combination of the thiazole and nitro-substituted thiophene rings, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

31898-37-0

Molecular Formula

C8H4N2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C8H4N2O3S2/c11-3-5-4-14-8(9-5)6-1-2-7(15-6)10(12)13/h1-4H

InChI Key

NKUIGIUMTOAMIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=O

Origin of Product

United States

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